Pomalidomide was originally developed by Celgene Corporation and has been extensively studied for its therapeutic applications. The specific derivative, Pomalidomide-C9-COOH, can be synthesized through various chemical reactions that modify the parent compound to introduce the carboxylic acid group.
Pomalidomide-C9-COOH belongs to the class of compounds known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to alter immune responses and have significant roles in cancer therapy, particularly in hematological malignancies.
The synthesis of Pomalidomide-C9-COOH typically involves several key steps:
For example, one reported method involves using lithium hydroxide in a solvent mixture of tetrahydrofuran, methanol, and water to facilitate the conversion of an intermediate compound into Pomalidomide-C9-COOH. The reaction conditions typically require careful control of temperature and pH to optimize yield and purity .
Pomalidomide-C9-COOH retains the core structure of pomalidomide, which includes a phthalimide moiety linked to a side chain that contains the carboxylic acid. The structural formula can be represented as follows:
Key structural data include:
Pomalidomide-C9-COOH can participate in various chemical reactions typical for carboxylic acids:
The reactivity of Pomalidomide-C9-COOH can be attributed to its acidic proton on the carboxylic group, making it a versatile building block for further chemical modifications .
The mechanism by which Pomalidomide-C9-COOH exerts its effects involves several pathways:
In vitro studies have demonstrated that Pomalidomide derivatives can significantly reduce proliferation rates in multiple myeloma cell lines, indicating their potential efficacy as therapeutic agents .
Relevant analyses such as differential scanning calorimetry can provide insights into thermal stability and phase transitions .
Pomalidomide-C9-COOH is primarily utilized in:
Pomalidomide-C9-COOH functions as a critical molecular building block for proteolysis-targeting chimeras (PROTACs), heterobifunctional degraders that recruit E3 ubiquitin ligases to target disease-causing proteins for proteasomal destruction. This compound specifically incorporates a pomalidomide-based ligand that binds with high affinity to cereblon (CRBN), a substrate receptor subunit of the Cullin-4-RING E3 ubiquitin ligase complex. Upon ligand binding, CRBN undergoes a conformational shift that enables the recruitment of neosubstrate proteins, facilitating their ubiquitination and subsequent degradation [1] [7]. The mechanistic basis for utilizing pomalidomide derivatives stems from their well-characterized molecular glue properties; they redirect CRBN’s ubiquitinating activity toward non-native pathological targets when incorporated into PROTAC architectures [4] [7]. This repurposing of CRBN’s catalytic function underpins the therapeutic potential of pomalidomide-based PROTACs across oncology, immunology, and neurodegenerative diseases.
Table 1: Key Cereblon-Recruiting Ligands Used in PROTAC Design
| Ligand | Linker Attachment Point | PROTAC Examples | Target Protein |
|---|---|---|---|
| Pomalidomide | Alkyl chain terminus (e.g., C9-COOH) | ARV-825, ARV-771 | BRD4, AR |
| Thalidomide | Amide nitrogen | THAL-SNS-032 | CDK9 |
| Lenalidomide | Isoindolone C4-position | CC-885-based degraders | GSPT1 |
| 4-Hydroxythalidomide | Phenolic oxygen | dBET variants | BET proteins |
The structural progression from pomalidomide to Pomalidomide-C9-COOH reflects deliberate medicinal chemistry strategies to optimize PROTAC functionality. Pomalidomide itself features a phthalimide ring fused to a piperidine-2,6-dione moiety, which directly engages CRBN’s tri-tryptophan binding pocket. This core structure mediates CRBN binding through key hydrogen bonds and hydrophobic interactions with residues like Trp380, Trp386, and Trp400 [4] [9]. To convert this molecular glue into a PROTAC component, chemists functionalized the isoindolinone ring’s 4-amino group—a position distal to the CRBN-binding interface—with a nonamethylene (C9) linker terminated in a carboxylic acid (–COOH). This derivatization yields Pomalidomide-C9-COOH (chemical name: 10-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)decanoic acid), preserving the ligand’s binding affinity while introducing a conjugation handle [1] [5] [10].
Table 2: Structural Properties of Pomalidomide-C9-COOH
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₆ | Defines elemental composition and molecular weight (443.49 g/mol) |
| CAS Number | 2243000-24-8 | Unique chemical identifier |
| Linker Length | 12 atoms (C9 chain + amide + carboxyl) | Influences ternary complex geometry |
| Functional Group | Terminal carboxylic acid | Enables amide coupling to target ligands |
| CRBN-Binding Core | Unmodified pomalidomide | Maintains high-affinity E3 ligase engagement |
The C9 alkyl spacer provides optimal distance and flexibility between the CRBN ligand and the target-binding moiety in PROTACs. Synthetic routes typically involve nucleophilic aromatic substitution on 4-fluorothalidomide using 10-aminodecanoic acid, followed by purification to achieve ≥95% chemical purity [1] [5]. This design preserves the stereoelectronic properties essential for CRBN binding while enabling modular conjugation to diverse target ligands via carbodiimide-mediated amidation or other carboxyl-directed chemistries.
Linker architecture critically governs PROTAC efficacy by spatially coordinating the ternary complex between the target protein, the E3 ligase, and the PROTAC itself. In Pomalidomide-C9-COOH, the nonamethylene linker (9 methylene units) provides approximately 14 Å of distance from the CRBN-binding core to the terminal carboxyl group—a length empirically optimized to balance conformational flexibility and complex stability [1] [5] [7]. The alkyl chain’s hydrophobicity may enhance passive cellular permeability, while its flexibility accommodates variable distances between CRBN and diverse target proteins. However, excessive flexibility can reduce degradation efficiency by allowing unproductive binding modes; hence, the C9 length represents a compromise between rigidity and adaptability [7] [10].
Table 3: Impact of Linker Length in Pomalidomide-Based PROTACs
| Linker Type | Length (Atoms) | Degradation Efficiency (DC₅₀) | Key Applications |
|---|---|---|---|
| C3-COOH | ~5 | Moderate to low (≥100 nM) | Soluble targets |
| C6-COOH | ~8 | Variable (50-500 nM) | BET degraders |
| C9-COOH | ~12 | High (<50 nM in optimized PROTACs) | BRD4, BTK, AR degraders |
| PEG4-COOH | ~15 | Moderate (100-1000 nM) | Targets requiring extended reach |
The terminal carboxylic acid serves as a nearly universal conjugation handle, enabling efficient coupling to amine-containing target ligands (e.g., kinase inhibitors, bromodomain ligands) through amide bond formation. This chemical handle facilitates rapid PROTAC assembly and library synthesis for structure-activity relationship studies. When incorporated into full PROTACs, the C9 linker has demonstrated superior degradation efficiency for challenging targets like Bruton’s tyrosine kinase and androgen receptor compared to shorter (C3-C6) or polyethylene glycol-based linkers [5] [7] [10]. Biophysical studies suggest that the C9 chain’s optimal length minimizes steric clashes in ternary complexes while providing sufficient entropy to accommodate protein dynamics, making Pomalidomide-C9-COOH a versatile scaffold for CRBN-based degraders [1] [7].
The strategic incorporation of this building block into PROTAC libraries allows researchers to systematically explore how linker composition influences degradation efficiency, underscoring its pivotal role in advancing targeted protein degradation therapeutics [1] [5] [10].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2